Anti-H. pylori Activity: 7-Hydroxycadalene Exhibits 2-Fold Lower Potency Than Its 3,4-Dihydro Analog
In a direct head-to-head comparison within the same study, 7-hydroxycadalene demonstrated half the anti-H. pylori activity of its structural analog 7-hydroxy-3,4-dihydrocadalene. This establishes a clear potency hierarchy that dictates compound selection for antimicrobial screening programs [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Helicobacter pylori |
|---|---|
| Target Compound Data | MIC = 3.91 μg/mL |
| Comparator Or Baseline | 7-Hydroxy-3,4-dihydrocadalene; MIC = 1.95 μg/mL |
| Quantified Difference | 7-hydroxycadalene is 2.0-fold less potent than the comparator |
| Conditions | In vitro broth microdilution assay; H. pylori strains; data from Egas et al., 2018 Fitoterapia |
Why This Matters
Researchers requiring maximum anti-H. pylori potency should select 7-hydroxy-3,4-dihydrocadalene over 7-hydroxycadalene, saving resources on a compound with inherently lower efficacy.
- [1] Egas, V., et al. Anti-Helicobacter pylori metabolites from Heterotheca inuloides (Mexican arnica). Fitoterapia, 2018, 127, 314-321. View Source
